

An In-Depth Technical Guide to 5-(Morpholin-4-yl)pentanoic Acid

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Compound of Interest

Compound Name: 5-(Morpholin-4-yl)pentanoic acid

Cat. No.: B3004212

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-(Morpholin-4-yl)pentanoic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While detailed experimental data on its biological activity and specific synthetic protocols are not extensively available in publicly accessible literature, this document consolidates the known physicochemical properties and provides a framework for its potential synthesis and biological evaluation based on related compounds. The morpholine moiety is a well-established pharmacophore known to improve the pharmacokinetic profiles of drug candidates, suggesting that **5-(Morpholin-4-yl)pentanoic acid** could serve as a valuable building block or lead compound in the development of novel therapeutics. This guide aims to be a foundational resource for researchers investigating this and similar molecules.

Introduction

5-(Morpholin-4-yl)pentanoic acid is a carboxylic acid derivative featuring a morpholine ring linked to a pentanoic acid chain. The IUPAC name for this compound is confirmed as **5-(Morpholin-4-yl)pentanoic acid**. The presence of the morpholine ring, a common structural motif in many approved drugs, suggests potential for favorable physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability. The pentanoic acid component provides a handle for further chemical modification and potential interactions with biological targets.

This guide summarizes the available data on **5-(Morpholin-4-yl)pentanoic acid** and offers detailed, albeit generalized, experimental protocols and workflows that can be adapted for its synthesis and study.

Physicochemical Properties

Quantitative experimental data for **5-(Morpholin-4-yl)pentanoic acid** is limited. The following table summarizes computed and available data from chemical suppliers. Researchers are advised to verify these properties through experimental analysis.

Property	Value	Source
IUPAC Name	5-(Morpholin-4-yl)pentanoic acid	
Molecular Formula	C ₉ H ₁₇ NO ₃	
Molecular Weight	187.24 g/mol	
CAS Number	4441-14-9	
Appearance	White to off-white solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in water and polar organic solvents (predicted)	
pKa	Not available	
LogP	Not available	

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **5-(Morpholin-4-yl)pentanoic acid** was not identified in the surveyed literature. However, a plausible and common synthetic route would involve the nucleophilic substitution of a halogenated pentanoic acid derivative with morpholine. Below is a detailed, generalized protocol for this approach.

General Synthesis of 5-(Morpholin-4-yl)pentanoic Acid

Reaction Scheme:

Materials:

- 5-Bromopentanoic acid
- Morpholine
- Acetonitrile (or other suitable polar aprotic solvent)
- Sodium bicarbonate (or other suitable base)
- Dichloromethane (or other suitable extraction solvent)
- Magnesium sulfate (or sodium sulfate), anhydrous
- Hydrochloric acid (for acidification)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- pH meter or pH paper
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 5-bromopentanoic acid (1 equivalent) in acetonitrile.
- **Addition of Morpholine:** To the stirred solution, add morpholine (2.5 equivalents). The excess morpholine acts as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Dissolve the residue in deionized water.
 - Wash the aqueous solution with dichloromethane to remove any unreacted starting material and nonpolar impurities.
 - Carefully acidify the aqueous layer to a pH of approximately 4-5 with dilute hydrochloric acid. The product may precipitate at this stage.
 - Extract the product from the aqueous layer with several portions of dichloromethane or ethyl acetate.
 - Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude **5-(Morpholin-4-yl)pentanoic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column

chromatography on silica gel.

Characterization

The identity and purity of the synthesized **5-(Morpholin-4-yl)pentanoic acid** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, C-N and C-O stretches of the morpholine ring).
- Melting Point Analysis: To assess purity.

Biological Activity and Potential Applications

While no specific biological activity data for **5-(Morpholin-4-yl)pentanoic acid** is currently available in the public domain, the structural motifs present in the molecule suggest several potential areas of investigation for drug discovery and development.

- General Pharmacological Relevance: The morpholine ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications, including anticancer agents, antibiotics, and central nervous system drugs. Its inclusion often enhances solubility, metabolic stability, and bioavailability.
- Potential as an Anticancer Agent: Many molecules containing the morpholine moiety have demonstrated anticancer properties. Further research could explore the cytotoxic effects of **5-(Morpholin-4-yl)pentanoic acid** against various cancer cell lines.
- Potential as an Antibacterial Agent: The morpholine scaffold is also present in some antibacterial agents. Screening of this compound against a panel of pathogenic bacteria could reveal potential antimicrobial activity.

- Building Block for Drug Discovery: **5-(Morpholin-4-yl)pentanoic acid** can serve as a versatile starting material for the synthesis of more complex molecules. The carboxylic acid functionality allows for the straightforward formation of amides, esters, and other derivatives, enabling the exploration of a wide chemical space in lead optimization campaigns.

Signaling Pathways and Mechanism of Action (Hypothetical)

Without experimental data, any discussion of signaling pathways and mechanism of action for **5-(Morpholin-4-yl)pentanoic acid** remains speculative. However, based on the activities of other morpholine-containing compounds, several hypothetical scenarios can be envisioned.

Should this compound exhibit anticancer activity, it could potentially act through various mechanisms, such as the inhibition of protein kinases, interference with DNA replication or repair, or modulation of cell signaling pathways involved in proliferation and apoptosis. A logical workflow for investigating its mechanism of action is presented below.



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Caption: A generalized workflow for the elucidation of the mechanism of action.

Conclusion and Future Directions

5-(Morpholin-4-yl)pentanoic acid represents a simple yet potentially valuable molecule for chemical and biological research. While there is a notable lack of specific experimental data for this compound in the current literature, its structural features suggest that it could be a useful tool for medicinal chemists and drug discovery scientists.

Future research should focus on:

- Development and optimization of a robust synthetic protocol.
- Thorough physicochemical characterization.

- Comprehensive screening for biological activity, particularly in the areas of oncology and infectious diseases.
- Mechanism of action studies for any identified biological activities.
- Utilization as a scaffold for the development of novel compound libraries.

This technical guide serves as a starting point for researchers interested in exploring the potential of **5-(Morpholin-4-yl)pentanoic acid** and its derivatives. The provided information and generalized protocols are intended to facilitate the initiation of such studies.

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